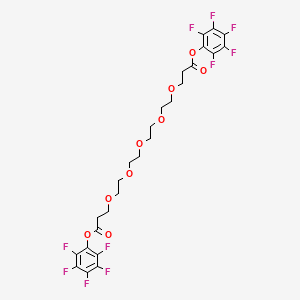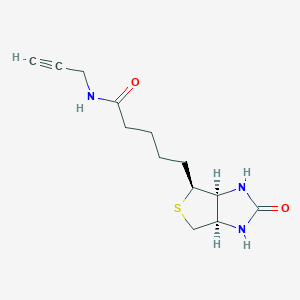
Bis-PEG5-PFP-Ester
Übersicht
Beschreibung
Bis-PEG5-PFP ester is a polyethylene glycol (PEG) derivative containing two pentafluorophenyl (PFP) ester moieties. This compound is primarily used as a cross-linking reagent due to its ability to react with primary amines to form stable amide bonds. The hydrophilic PEG linker enhances the water solubility of compounds in aqueous media, making it a valuable tool in various biochemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Bis-PEG5-PFP ester has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent to modify proteins, peptides, and other biomolecules.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability in aqueous environments.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Utilized in the synthesis of polyethylene glycol-based polymers and other materials for various industrial applications
Wirkmechanismus
Target of Action
The primary targets of Bis-PEG5-PFP ester are moieties containing free amines . The compound has a 2,3,4,5,6-pentafluorophenyl (PFP) moiety that allows it to conjugate to two different moieties, each containing free amines . This makes it a versatile linker in the field of chemical biology.
Mode of Action
Bis-PEG5-PFP ester interacts with its targets through the formation of stable amide bonds . The PFP esters present in the compound are activated esters, which react with primary amines to form these bonds . This reaction is more favorable compared to other amine reactive groups as PFP esters are less likely to undergo hydrolysis .
Biochemical Pathways
It is known that the compound is used in the synthesis of protacs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by tagging unwanted proteins for degradation . Therefore, it can be inferred that Bis-PEG5-PFP ester indirectly influences the ubiquitin-proteasome system, the primary pathway for protein degradation in cells.
Pharmacokinetics
It is known that the hydrophilic peg linker in the compound increases its water solubility , which could potentially enhance its bioavailability.
Result of Action
The primary result of Bis-PEG5-PFP ester’s action is the formation of stable amide bonds with moieties containing free amines . This allows the compound to serve as a linker, facilitating the conjugation of different moieties in the synthesis of PROTACs . The ultimate cellular effect would depend on the specific proteins targeted for degradation by the resulting PROTAC.
Action Environment
It is known that the compound is typically stored at -20°c , suggesting that low temperatures may be necessary for its stability. Additionally, the compound’s reactivity and stability may be influenced by the pH and the presence of other reactive groups in the environment.
Biochemische Analyse
Biochemical Properties
Bis-PEG5-PFP ester plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The cellular effects of Bis-PEG5-PFP ester are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of specific target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Bis-PEG5-PFP ester involves its reaction with primary amines to form stable amide bonds . This property allows it to be used as a linker in the synthesis of PROTACs, which can bind to specific target proteins and promote their degradation .
Temporal Effects in Laboratory Settings
Its stability and potential long-term effects on cellular function could be inferred from its role in the synthesis of PROTACs .
Dosage Effects in Animal Models
The effects of Bis-PEG5-PFP ester at different dosages in animal models have not been extensively studied. As a component of PROTACs, its effects would likely depend on the specific target proteins and the dosage of the PROTACs .
Metabolic Pathways
Given its role in the synthesis of PROTACs, it may interact with enzymes or cofactors involved in protein degradation .
Transport and Distribution
Its hydrophilic PEG linker may enhance its solubility and distribution in aqueous media .
Subcellular Localization
As a component of PROTACs, its localization would likely depend on the specific target proteins and the cellular compartments where these proteins are located .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Bis-PEG5-PFP ester involves the reaction of PEG with pentafluorophenyl esters. The process typically requires dissolving the PEG derivative in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under controlled conditions, often at room temperature, to ensure the stability of the PFP ester moieties .
Industrial Production Methods: In industrial settings, the production of Bis-PEG5-PFP ester follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters, including temperature, solvent composition, and reaction time, to achieve high yields and purity. The final product is often purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Bis-PEG5-PFP ester primarily undergoes substitution reactions with primary amines to form amide bonds. This reaction is highly efficient due to the reactivity of the PFP ester moieties, which are less prone to hydrolysis compared to other ester types .
Common Reagents and Conditions:
Reagents: Primary amines, DMSO, DMF
Conditions: Room temperature, pH 7-9, reaction time ranging from a few minutes to several hours depending on the substrate.
Major Products: The primary product of the reaction between Bis-PEG5-PFP ester and primary amines is a stable amide bond, which can be used to link various biomolecules or small molecules .
Vergleich Mit ähnlichen Verbindungen
- Bis-PEG9-PFP ester
- Bis-PEG13-PFP ester
- Bis-PEG13-NHS ester
Comparison: Bis-PEG5-PFP ester is unique due to its specific PEG linker length (five ethylene glycol units), which provides a balance between solubility and reactivity. Compared to Bis-PEG9-PFP ester and Bis-PEG13-PFP ester, Bis-PEG5-PFP ester offers shorter linker lengths, making it suitable for applications requiring closer proximity between conjugated moieties. Additionally, the PFP ester moieties in Bis-PEG5-PFP ester are more stable towards hydrolysis compared to NHS esters, providing greater efficiency in conjugation reactions .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F10O9/c27-15-17(29)21(33)25(22(34)18(15)30)44-13(37)1-3-39-5-7-41-9-11-43-12-10-42-8-6-40-4-2-14(38)45-26-23(35)19(31)16(28)20(32)24(26)36/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXXABBOISIWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














